SMIFH2
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Overview
Description
The compound “SMIFH2” is a small molecule inhibitor specifically targeting the formin homology 2 (FH2) domain. Formins are a family of proteins that play a crucial role in the regulation of the actin cytoskeleton, which is essential for various cellular processes such as cell division, migration, and shape maintenance . The FH2 domain is highly conserved and is responsible for the nucleation and elongation of actin filaments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “SMIFH2” involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The key steps include:
Formation of the core structure: This involves the condensation of a substituted benzaldehyde with a thiazolidinedione derivative under basic conditions to form the core structure.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation to enhance its binding affinity and specificity towards the FH2 domain.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
“SMIFH2” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups that may enhance its activity.
Reduction: Reduction reactions are used to modify the core structure and improve its stability.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of “this compound” include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions are derivatives of “this compound” with enhanced inhibitory activity and specificity towards the FH2 domain .
Scientific Research Applications
“SMIFH2” has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of “SMIFH2” involves its binding to the FH2 domain of formin proteins, thereby inhibiting their ability to nucleate and elongate actin filaments . This inhibition disrupts the actin cytoskeleton, leading to alterations in cell shape, migration, and division . The molecular targets of “this compound” include various formin proteins that contain the FH2 domain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “SMIFH2” include other small molecule inhibitors targeting the FH2 domain, such as this compound . These compounds share a similar core structure and mechanism of action but may differ in their binding affinity and specificity .
Uniqueness
“this compound” is unique in its high specificity and binding affinity towards the FH2 domain, making it a valuable tool for studying the role of formins in cellular processes . Its enhanced inhibitory activity compared to other similar compounds makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJHEQDISFYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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